2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide
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Overview
Description
2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide is an organic compound that features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-methylpyrimidine, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to introduce a halogen atom at the 2-position, forming 2-halogen-4-methylpyrimidine.
Ether Formation: The halogenated pyrimidine is then reacted with 2-hydroxyacetamide in the presence of a base (e.g., potassium carbonate) to form the ether linkage, yielding 2-((4-methylpyrimidin-2-yl)oxy)acetamide.
Amidation: Finally, the intermediate is reacted with 2-morpholinoethylamine under appropriate conditions (e.g., in the presence of a coupling agent like EDCI or DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The ether linkage and the amide group can participate in nucleophilic substitution reactions, where the oxygen or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-((4-carboxypyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide.
Reduction: 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to form hydrogen bonds and its overall molecular structure might make it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The morpholino group could enhance its binding affinity to certain proteins, while the pyrimidine ring might facilitate interactions with nucleic acids or other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chloropyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide
- 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-piperidinoethyl)acetamide
- 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-dimethylaminoethyl)acetamide
Uniqueness
Compared to these similar compounds, 2-((4-methylpyrimidin-2-yl)oxy)-N-(2-morpholinoethyl)acetamide is unique due to the presence of the morpholino group, which can influence its solubility, stability, and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-11-2-3-15-13(16-11)20-10-12(18)14-4-5-17-6-8-19-9-7-17/h2-3H,4-10H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAVISNUQYTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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